molecular formula C15H17Cl2NO B4449480 1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride

Cat. No.: B4449480
M. Wt: 298.2 g/mol
InChI Key: VNZUTJIRWXHHGW-UHFFFAOYSA-N
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Description

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride is a chemical compound with a complex structure that includes a chlorophenyl group, a methoxyphenyl group, and a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride typically involves multiple steps. One common method includes the bromination of 3-chloro-propiophenone at the alpha-position under acidic or basic conditions, followed by an amination reaction using methylamine hydrochloride . The final compound can then be recrystallized and collected.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c1-17-10-12-5-4-7-14(9-12)18-11-13-6-2-3-8-15(13)16;/h2-9,17H,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZUTJIRWXHHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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